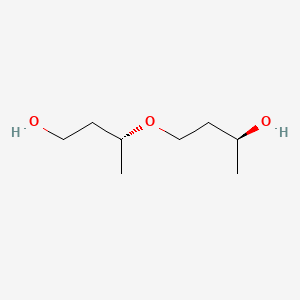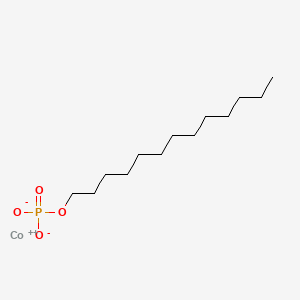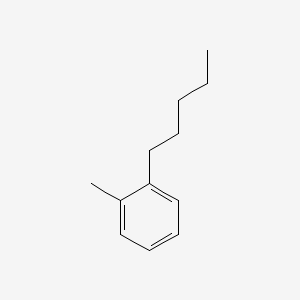
1-Methyl-2-pentylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2-pentylbenzene can be synthesized through several methods. One common approach involves the alkylation of toluene with 1-bromopentane in the presence of a strong base such as sodium amide. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic alkylation of toluene with pentene. This process often employs a zeolite catalyst and occurs at elevated temperatures and pressures to achieve high yields.
化学反応の分析
Types of Reactions: 1-Methyl-2-pentylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Corresponding alkanes.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
1-Methyl-2-pentylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism by which 1-Methyl-2-pentylbenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex. This intermediate then loses a proton to regenerate the aromatic system.
類似化合物との比較
1-Methyl-3-pentylbenzene: Similar structure but with the pentyl group in the meta position.
1-Methyl-4-pentylbenzene: Similar structure but with the pentyl group in the para position.
1-Methyl-2-ethylbenzene: Similar structure but with an ethyl group instead of a pentyl group.
Uniqueness: 1-Methyl-2-pentylbenzene is unique due to the specific positioning of the methyl and pentyl groups on the benzene ring, which influences its reactivity and physical properties. This positional isomerism can lead to differences in boiling points, solubility, and chemical behavior compared to its isomers.
特性
CAS番号 |
1595-07-9 |
|---|---|
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC名 |
1-methyl-2-pentylbenzene |
InChI |
InChI=1S/C12H18/c1-3-4-5-9-12-10-7-6-8-11(12)2/h6-8,10H,3-5,9H2,1-2H3 |
InChIキー |
NQVHSBDSEAYZOO-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC=CC=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



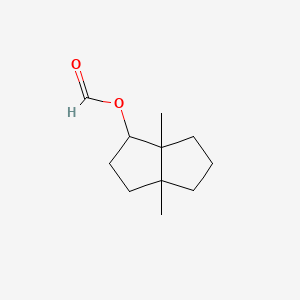
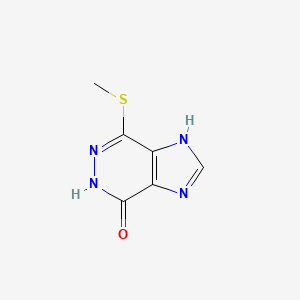
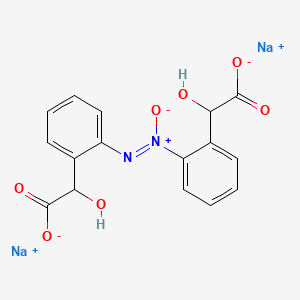
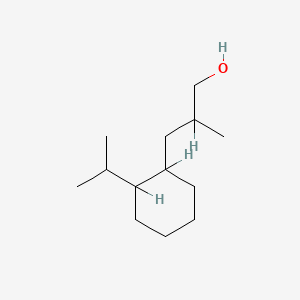




![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)
